molecular formula C21H27N3O2S2 B11058443 Ethyl 4-[({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}carbamothioyl)amino]benzoate

Ethyl 4-[({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}carbamothioyl)amino]benzoate

Cat. No.: B11058443
M. Wt: 417.6 g/mol
InChI Key: MAJRTLHJNGZEGX-UHFFFAOYSA-N
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Description

ETHYL 4-{[({[1-(2-THIENYLMETHYL)-4-PIPERIDYL]METHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound with a molecular formula of C21H25N3O2S2. This compound is known for its unique structure, which includes a piperidine ring, a thienylmethyl group, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[({[1-(2-THIENYLMETHYL)-4-PIPERIDYL]METHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE typically involves multiple steps:

    Formation of the Piperidine Intermediate: The first step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 1-(2-thienylmethyl)-4-piperidone with a suitable reducing agent under controlled conditions.

    Thioamide Formation: The next step involves the formation of the thioamide group. This can be done by reacting the piperidine intermediate with a thioamide reagent such as thiourea in the presence of a catalyst.

    Benzoate Ester Formation: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of ETHYL 4-{[({[1-(2-THIENYLMETHYL)-4-PIPERIDYL]METHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[({[1-(2-THIENYLMETHYL)-4-PIPERIDYL]METHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the thioamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-{[({[1-(2-THIENYLMETHYL)-4-PIPERIDYL]METHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 4-{[({[1-(2-THIENYLMETHYL)-4-PIPERIDYL]METHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

ETHYL 4-{[({[1-(2-THIENYLMETHYL)-4-PIPERIDYL]METHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE can be compared with other similar compounds, such as:

    ETHYL 4-[(2-THIENYLMETHYL)AMINO]BENZOATE: Similar structure but lacks the piperidine and thioamide groups.

    ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Contains a morpholine ring instead of a piperidine ring.

    ETHYL 4-({[(2-THIENYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE: Similar structure but contains a carbonyl group instead of a thioamide group.

The uniqueness of ETHYL 4-{[({[1-(2-THIENYLMETHYL)-4-PIPERIDYL]METHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H27N3O2S2

Molecular Weight

417.6 g/mol

IUPAC Name

ethyl 4-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylcarbamothioylamino]benzoate

InChI

InChI=1S/C21H27N3O2S2/c1-2-26-20(25)17-5-7-18(8-6-17)23-21(27)22-14-16-9-11-24(12-10-16)15-19-4-3-13-28-19/h3-8,13,16H,2,9-12,14-15H2,1H3,(H2,22,23,27)

InChI Key

MAJRTLHJNGZEGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC2CCN(CC2)CC3=CC=CS3

Origin of Product

United States

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